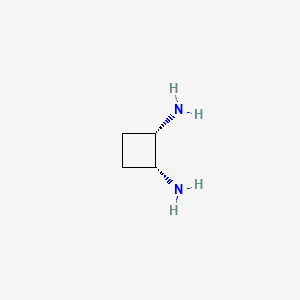

cis-Cyclobutane-1,2-diamine

Description

Structural Significance and Stereochemical Considerations of Cyclobutane (B1203170) Diamine Scaffolds

The cyclobutane ring is the second smallest cycloalkane and is characterized by significant ring strain. chemrxiv.org Unlike planar depictions often suggest, the cyclobutane ring is not flat but exists in a puckered conformation to alleviate some of this strain. nih.gov This inherent puckering, along with the substitution pattern, defines the molecule's three-dimensional shape and is a critical factor in its chemical behavior.

In 1,2-disubstituted cyclobutanes, the substituents can be arranged in either a cis or trans configuration. For cis-cyclobutane-1,2-diamine, both amino groups are located on the same face of the ring. This stereochemical arrangement is crucial as it dictates the spatial relationship between the two nitrogen-containing functional groups, holding them in a fixed, proximate orientation. acs.orgtesisenred.net This conformational rigidity is a key feature of the cyclobutane scaffold, distinguishing it from more flexible acyclic or larger cyclic diamines like those based on cyclopentane (B165970) or cyclohexane. nih.gov

The constrained nature of the cyclobutane diamine scaffold provides a predictable and stable framework for constructing more complex molecules. acs.orgnih.gov The ability to control the stereochemistry—synthesizing specific stereoisomers like the cis form in an enantiopure manner—is vital for applications where chirality is paramount, such as in asymmetric catalysis or for creating specific interactions with biological targets. acs.orgtesisenred.net The synthesis of all four stereoisomers of orthogonally protected cyclobutane-1,2-diamine (B8145468) has been achieved, allowing for the chemoselective manipulation of each amino group while retaining the core chirality. acs.org This level of control is essential for its use as an advanced building block.

Comparative Properties of Cyclic Diamine Scaffolds

This table provides a comparison of key structural features of different cyclic diamine scaffolds, highlighting the unique characteristics of the cyclobutane system.

| Scaffold | Ring Size | Key Structural Feature | Implication for Design |

|---|---|---|---|

| Cyclobutane-1,2-diamine | 4-membered | High angle strain, puckered conformation, rigid structure. nih.gov | Reduced conformational flexibility enhances reactivity and provides stereochemical control. nih.gov |

| Cyclopentane-1,2-diamine | 5-membered | Less strain than cyclobutane, exists in envelope or twist conformations. | Offers a balance of rigidity and flexibility. The trans isomer is often more stable. |

| Cyclohexane-1,2-diamine | 6-membered | Strain-free chair conformation, clear axial/equatorial positions. uab.cat | Well-defined and predictable geometry, widely used in catalysis. nii.ac.jp |

Role of Diamine Moieties in Molecular Design for Advanced Applications

The two amino groups of this compound are the primary sites of its chemical reactivity and are central to its function in molecular design. These diamine moieties can act as nucleophiles, bases, or as ligands for metal coordination, making the scaffold a versatile component in the synthesis of diverse chemical entities. uab.catnii.ac.jp

In medicinal chemistry, the rigid cyclobutane diamine framework is considered a promising, sterically constrained building block for drug discovery. acs.orgnih.gov Its ability to lock the conformation of a molecule can lead to improved potency and selectivity for biological targets. nih.gov For instance, cis-1,3-cyclobutane diamine linkers have been successfully incorporated into Janus kinase 1 (JAK1) inhibitors, where the specific orientation of the diamine linker contributed to high potency and selectivity. nih.govru.nl The cis-1,2-diamine arrangement offers a different, yet equally valuable, geometric constraint for directing pharmacophore groups. nih.gov

In the field of catalysis, chiral 1,2-diamines are fundamental ligands for a multitude of stereoselective transformations. uab.cat The this compound scaffold has been used to create chiral ligands for metal catalysts and as a component in organocatalysts. uab.cat The fixed cis orientation ensures that the two nitrogen atoms can effectively chelate to a metal center, creating a well-defined and catalytically active chiral environment.

In materials science, the diamine functionality allows this compound to be incorporated into polymers and hybrid materials. tesisenred.net It can serve as a monomer or a cross-linking agent. Research has shown its use in the synthesis of organogelators, surfactants, and hybrid silicas, where the stereochemistry (cis vs. trans) of the cyclobutane ring has a significant influence on the morphology and properties of the resulting materials. tesisenred.netuab.cat The ability of the diamine moieties to form hydrogen bonds and other non-covalent interactions is critical for the self-assembly processes that lead to the formation of these advanced materials. mdpi.com

Applications of the this compound Scaffold

This table summarizes the key applications of the this compound scaffold, detailing the specific role of the diamine moiety in each context.

| Application Area | Role of Diamine Moiety | Example/Research Finding |

|---|---|---|

| Medicinal Chemistry | Sterically constrained linker or scaffold. acs.orgnih.gov | Used as a building block to create conformationally restricted analogues of bioactive molecules, aiming for enhanced selectivity and metabolic stability. nih.govru.nl |

| Asymmetric Catalysis | Chiral ligand for metal complexes or chiral auxiliary. uab.cat | Forms stable chelate complexes with metals for enantioselective reactions. The rigid backbone translates chirality effectively. uab.cat |

| Materials Science | Monomer for polymerization or building block for supramolecular assembly. tesisenred.net | Used in the synthesis of organogelators and hybrid silicas, where the cis-stereochemistry influences the material's final morphology and properties. tesisenred.netuab.cat |

| Supramolecular Chemistry | Hydrogen bond donor/acceptor and coordination site. | Acts as a building block for macrocycles and other complex architectures through self-assembly. uab.cat |

Structure

3D Structure

Properties

CAS No. |

35953-65-2; 365996-18-5 |

|---|---|

Molecular Formula |

C4H10N2 |

Molecular Weight |

86.138 |

IUPAC Name |

(1S,2R)-cyclobutane-1,2-diamine |

InChI |

InChI=1S/C4H10N2/c5-3-1-2-4(3)6/h3-4H,1-2,5-6H2/t3-,4+ |

InChI Key |

VHCQWQAYVBRQQC-ZXZARUISSA-N |

SMILES |

C1CC(C1N)N |

solubility |

not available |

Origin of Product |

United States |

Stereoselective Synthesis of Cis Cyclobutane 1,2 Diamine and Derivatives

Enantioselective and Diastereoselective Synthetic Strategies

The synthesis of stereochemically defined cis-cyclobutane-1,2-diamine hinges on strategies that can selectively generate the desired enantiomers and diastereomers. These methods are designed to overcome the challenges associated with the formation of strained four-membered rings while simultaneously establishing the correct relative and absolute stereochemistry of the two amino groups.

Chiral Pool Approaches utilizing Precursors (e.g., Half-Esters)

Chiral pool synthesis leverages readily available enantiopure starting materials to introduce stereocenters into the target molecule. A notable example is the use of a chiral half-ester as a precursor for the synthesis of all four stereoisomers of orthogonally protected cyclobutane-1,2-diamine (B8145468). nih.govacs.org This strategy allows for an enantio- and diastereocontrolled synthesis, where the stereochemistry of the final product is dictated by the chirality of the starting material and the sequence of reactions. The orthogonal protection of the amino groups is a key feature of this approach, enabling selective manipulation of each amine functionality in subsequent steps. nih.govacs.org

The synthesis commences with a chiral half-ester, which undergoes a series of transformations to build the cyclobutane (B1203170) ring and introduce the amino functionalities with the desired stereochemistry. The use of different protecting groups for the two amino functions, such as Boc and Cbz, is crucial for the subsequent selective derivatization of the diamine. acs.org

Stereodivergent Routes to all Stereoisomers

Stereodivergent synthesis provides access to all possible stereoisomers of a molecule from a single starting material. In the context of cyclobutane-1,2-diamine, a stereodivergent route starting from a common chiral precursor, such as a half-ester, has been successfully developed. nih.govacs.org This approach allows for the preparation of both cis and trans isomers with controlled enantioselectivity.

The key to this strategy lies in the careful orchestration of the reaction sequence, including stereoselective reductions and functional group interconversions, to invert or retain the stereochemistry at specific centers. This method provides a versatile platform for generating a library of stereochemically diverse cyclobutane-1,2-diamine derivatives for various applications. nih.govacs.org

| Starting Material | Target Stereoisomer | Key Steps | Overall Yield | Reference |

| Chiral Half-ester | (1S,2R)-1-(tert-butoxycarbonylamino)-2-(benzyloxycarbonylamino)cyclobutane | Curtius rearrangement, protection | - | acs.org |

| Chiral Half-ester | (1R,2S)-1-(tert-butoxycarbonylamino)-2-(benzyloxycarbonylamino)cyclobutane | Curtius rearrangement, protection | - | acs.org |

| Chiral Half-ester | (1R,2R)-1,2-bis(tert-butoxycarbonylamino)cyclobutane | Curtius rearrangement, protection | 67% (over 3 steps) | acs.org |

| Chiral Half-ester | (1S,2S)-1,2-bis(tert-butoxycarbonylamino)cyclobutane | Curtius rearrangement, protection | 67% (over 3 steps) | acs.org |

Cycloaddition Methodologies for Cyclobutane Ring Formation (e.g., [2+2] Photocycloaddition)

[2+2] Photocycloaddition is a powerful tool for the construction of cyclobutane rings. This reaction involves the light-induced union of two alkene moieties to form a four-membered ring. acs.orgnih.gov The stereochemical outcome of the reaction can often be controlled by the geometry of the starting alkenes and the reaction conditions. This methodology has been employed in the synthesis of various cyclobutane-containing natural products and other complex molecules. acs.org

In the synthesis of precursors to this compound, the intramolecular [2+2] photocycloaddition of diolefins can lead to the formation of the desired cis-fused cyclobutane ring with high diastereoselectivity. acs.org The regioselectivity of intermolecular [2+2] cycloadditions, leading to either head-to-head or head-to-tail adducts, can be influenced by the electronic properties of the substituents on the alkenes. acs.org

| Reactants | Catalyst/Conditions | Product | Yield | Diastereomeric Ratio (d.r.) | Reference |

| 4-Vinylbenzoic acid derivatives | Quantum Dots, visible light | syn-cyclobutane products | - | up to 98% | nih.gov |

| Cinnamic acid derivatives | 1,8-dihydroxynaphthalene template, UV light | Symmetrical and unsymmetrical β-truxinic acids | 78-99% | single diastereomer | digitellinc.com |

Reductive Amination Protocols

Reductive amination is a widely used method for the formation of carbon-nitrogen bonds and the synthesis of amines. wikipedia.org This reaction typically involves the reaction of a carbonyl compound (aldehyde or ketone) with an amine in the presence of a reducing agent. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com

While direct examples for the synthesis of this compound via reductive amination of a 1,2-cyclobutanedione (B1595057) are not prevalent in the reviewed literature, this strategy remains a plausible approach. The challenge lies in the stereoselective reduction of the intermediate diimine to afford the desired cis-diamine. The choice of reducing agent and reaction conditions would be critical in controlling the diastereoselectivity of the reduction step. Biocatalytic methods using imine reductases are also emerging as a powerful tool for asymmetric reductive amination. nih.gov

Malonate Alkylation for Ring Construction

The malonic ester synthesis is a classic and versatile method for the formation of carbon-carbon bonds. This strategy can be adapted for the construction of cyclic systems, including the cyclobutane ring. The synthesis of 1,1-cyclobutanedicarboxylic acid, a precursor to cyclobutane-1,2-diamine, can be achieved through the condensation of diethyl malonate with 1,3-dibromopropane. orgsyn.org

The resulting diethyl 1,1-cyclobutanedicarboxylate can then be hydrolyzed and decarboxylated to afford cyclobutanecarboxylic acid. Further functionalization and stereoselective introduction of amino groups would be required to obtain the desired this compound. This approach is particularly useful for preparing multigram quantities of cyclobutane derivatives. orgsyn.org

Functional Group Transformations and Derivatization

Once the orthogonally protected this compound scaffold is synthesized, the distinct protecting groups on the two amino functionalities allow for a wide range of chemoselective transformations and derivatizations. This orthogonal strategy is fundamental for the construction of more complex molecules with specific functionalities at each nitrogen atom.

For instance, the selective removal of one protecting group in the presence of the other enables the stepwise introduction of different substituents. The tert-butoxycarbonyl (Boc) group can be selectively cleaved under acidic conditions, while the benzyloxycarbonyl (Cbz) group is typically removed by hydrogenolysis. This allows for the independent functionalization of the two amino groups, leading to the synthesis of unsymmetrically substituted this compound derivatives. acs.org

An example of this is the quantitative removal of two tert-butoxycarbonyl groups from a protected cis-diamine to yield the corresponding diamine hydrochloride, demonstrating the utility of this approach for further functionalization. acs.org This selective deprotection opens up avenues for the synthesis of a diverse array of derivatives, including amides, sulfonamides, and ureas, with tailored properties for various applications.

Orthogonal Protection Strategies for Amine Groups

A key challenge in the functionalization of diamines is the ability to selectively modify each amine group independently. This is achieved through the use of orthogonal protecting groups, which can be removed under different reaction conditions. Research has demonstrated the successful enantio- and diastereocontrolled synthesis of all four stereoisomers of protected cyclobutane-1,2-diamine. nih.gov This approach allows for the chemoselective manipulation of both amino groups, opening avenues for the synthesis of complex and diverse derivatives. nih.gov

The strategy often begins with a common chiral precursor, such as a half-ester, and proceeds through stereodivergent synthetic routes to yield the desired stereoisomers. nih.gov The choice of protecting groups is critical. For instance, one amine group might be protected with a tert-butoxycarbonyl (Boc) group, which is acid-labile, while the other is protected with a benzyloxycarbonyl (Cbz) group, which is typically removed by hydrogenolysis. This orthogonality ensures that one group can be deprotected and functionalized without affecting the other.

Table 1: Example of Orthogonal Protecting Groups in Diamine Synthesis

| Protecting Group | Abbreviation | Cleavage Conditions |

| tert-Butoxycarbonyl | Boc | Acidic conditions (e.g., TFA) |

| Benzyloxycarbonyl | Cbz | Hydrogenolysis (e.g., H₂, Pd/C) |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Basic conditions (e.g., piperidine) |

Introduction of Fluoroalkyl Substituents

The incorporation of fluoroalkyl groups into organic molecules can significantly alter their physicochemical properties, such as lipophilicity and metabolic stability. The synthesis of this compound derivatives bearing fluoroalkyl substituents has been an area of active research. Efficient synthetic methods have been developed for the preparation of (fluoro)alkyl-containing cis-1,2-disubstituted cyclobutane-derived building blocks. nih.govchemrxiv.org

These syntheses often commence from commercially available starting materials and involve multi-step sequences to introduce the desired fluoroalkyl moiety. The strategic introduction of these groups can lead to novel derivatives with potentially enhanced biological activity or material properties.

Preparation of Functionalized Building Blocks

The orthogonally protected and fluoroalkyl-substituted this compound derivatives serve as valuable functionalized building blocks for the synthesis of more complex molecules. nih.govchemrxiv.org These building blocks, which can include cyclobutylamines and carboxylic acids, provide a rigid and stereochemically defined scaffold that can be further elaborated. nih.govchemrxiv.org The ability to selectively deprotect and functionalize the amine groups allows for the modular construction of a wide array of chemical entities.

Scalability and Efficiency of Synthetic Routes

For a chemical compound to be practically useful, its synthesis must be scalable and efficient. Research has focused on developing synthetic routes for this compound derivatives that can be performed on a larger scale. Efficient decagram-scale syntheses of (fluoro)alkyl-containing cis-1,2-disubstituted cyclobutane-derived building blocks have been reported. nih.govchemrxiv.org These syntheses, which can be accomplished in 3–8 steps, demonstrate the potential for producing these valuable compounds in significant quantities. nih.govchemrxiv.org The scalability of these routes is a critical factor for their application in drug discovery and development, where larger amounts of material are often required for extensive testing.

Coordination Chemistry and Ligand Design

Ligand Properties of cis-Cyclobutane-1,2-diamine

The coordination behavior of this compound is largely dictated by the interplay of its stereochemistry, the structural constraints of the four-membered ring, and its ability to form stable chelate rings with metal ions.

The cyclobutane (B1203170) ring is characterized by significant ring strain, which arises from both angle strain and torsional strain. Unlike more flexible acyclic or larger cyclic ligands, the cyclobutane ring is not planar. It adopts a puckered or "butterfly" conformation to alleviate some of the torsional strain that would be present in a planar structure. libretexts.orgdalalinstitute.comlibretexts.org This puckering results in C-C-C bond angles of approximately 88°, a deviation from the ideal tetrahedral angle of 109.5°. libretexts.orglibretexts.org

This inherent rigidity imparts conformational constraints upon the resulting metal complex. nih.gov When this compound chelates to a metal ion, the cyclobutane backbone restricts the movement and possible conformations of the chelate ring. This pre-organization of the ligand can be advantageous, as it may reduce the entropic penalty associated with metal binding compared to more flexible diamine ligands, potentially leading to complexes with higher thermodynamic stability. nih.gov

| Property | Description | Approximate Value |

| Conformation | Puckered or "Butterfly" | Out-of-plane dihedral angle ~25° |

| C-C-C Bond Angle | Deviates from ideal tetrahedral angle | ~88° |

| Key Characteristic | Conformational Restriction | Limits the number of possible conformations upon binding |

This compound functions as a bidentate ligand, meaning it can bind to a central metal atom through its two nitrogen donor atoms. The two amino groups are positioned to form a stable five-membered chelate ring upon coordination, a common and stabilizing motif in coordination chemistry. The formation of this chelate ring, known as the chelate effect, enhances the stability of the resulting metal complex compared to analogous complexes formed with two separate monodentate amine ligands. This chelating ability is fundamental to its role in forming well-defined and robust coordination compounds with various transition metals.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound generally involves the reaction of the diamine ligand with a suitable metal salt, leading to the formation of a stable coordination compound.

Palladium(II) complexes featuring amine ligands are of significant interest in catalysis and materials science. The synthesis of a Pd(II) complex with this compound typically involves the reaction of the ligand with a palladium(II) precursor, such as palladium(II) chloride or potassium tetrachloropalladate(II), in an appropriate solvent. These reactions generally yield square planar Pd(II) complexes where the diamine acts as a chelating ligand.

The characterization of these complexes relies on a suite of spectroscopic and analytical techniques:

Infrared (IR) Spectroscopy: Coordination of the amine groups to the palladium center is confirmed by shifts in the N-H stretching and bending vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide information about the structure of the ligand within the complex. The symmetry of the complex and the coordination environment can be inferred from the chemical shifts and coupling constants.

X-ray Crystallography: Single-crystal X-ray diffraction provides definitive structural information, including bond lengths, bond angles, and the precise geometry around the palladium center. For example, the Pd-N bond lengths in similar bis(amino acidato)palladium(II) complexes are typically in the range of 2.008 to 2.009 Å. nih.gov

The reactivity and stability of these palladium complexes are influenced by the rigid cyclobutane backbone of the diamine ligand. nih.gov

Platinum(II) complexes containing diamine ligands are among the most important compounds in medicinal chemistry, with cisplatin and its analogs being widely used as anticancer agents. oncohemakey.com this compound can be used as a "spectator" or "carrier" ligand in the design of new platinum(II) complexes, analogous to the 1,2-diaminocyclohexane ligand in oxaliplatin. nih.gov

The synthesis of these complexes often starts from potassium tetrachloroplatinate(II) (K₂PtCl₄). The reaction with this compound displaces two chloride ligands to form the corresponding dichloro(this compound)platinum(II) complex. researchgate.net From this precursor, the remaining chloride ligands can be substituted by other groups, such as carboxylates, by reacting with silver salts of the desired carboxylate. core.ac.uk

Characterization of platinum(II) complexes involves methods similar to those used for palladium(II) complexes, with the addition of ¹⁹⁵Pt NMR spectroscopy.

¹⁹⁵Pt NMR: This technique is highly sensitive to the coordination environment of the platinum nucleus. The chemical shifts are indicative of the types of ligands bound to the platinum center. For instance, ¹⁹⁵Pt NMR chemical shifts for Pt(II) complexes with bidentate amine and carboxylato ligands have been observed in the range of -1615 to -1976 ppm. researchgate.net

Spectroscopic Data: In complexes like cis-Pt(1,1-cyclobutanedicarboxylato)(C₂H₅NH₂)₂·H₂O, coupling constants such as ³J(¹⁹⁵Pt–¹H) are approximately 35 Hz, while ²J(¹⁹⁵Pt–¹HN) are about 70 Hz. researchgate.net

Structural analogs, such as complexes containing trans-1,2-diaminocyclohexane (the ligand in oxaliplatin) or other substituted diamines, provide a basis for comparing the structural and electronic effects of the diamine ligand on the properties of the platinum complex. nih.govrsc.org The rigid and stereochemically defined nature of the this compound ligand offers a unique scaffold for creating novel platinum agents with distinct structural properties. researchgate.net

| Technique | Information Provided | Typical Observations for Amine Complexes |

| IR Spectroscopy | Coordination of N-H groups | Shift in N-H stretching and bending frequencies |

| ¹H, ¹³C NMR | Ligand structure and symmetry | Protons and carbons near the metal center show coordination shifts |

| ¹⁹⁵Pt NMR | Platinum coordination sphere | Chemical shifts are highly sensitive to bonded ligands |

| X-ray Crystallography | Precise 3D structure | Confirms square planar geometry, bond lengths, and angles |

Structural Features of Metal-Diamine Complexes

Influence of Coordination Geometry on Complex Properties

The coordination of this compound to a metal ion typically results in the formation of a five-membered chelate ring. The geometry of the resulting complex is heavily influenced by the preferred coordination number of the metal ion and the steric constraints imposed by the puckered cyclobutane ring. Common geometries include square planar for d⁸ metals like Platinum(II) and Nickel(II), and octahedral for d⁶ metals such as Cobalt(III).

The bite angle of the diamine ligand, which is the N-M-N angle within the chelate ring, is a critical parameter. For this compound, this angle is constrained by the C-C bond lengths and angles of the cyclobutane ring. This fixed bite angle can lead to distortions from ideal geometries, which significantly impacts the d-orbital splitting of the metal center. wikipedia.org These distortions can be observed through techniques like X-ray crystallography, which provides precise measurements of bond lengths and angles.

The electronic properties of the complex are a direct consequence of this d-orbital splitting. For instance, in a square planar complex, a larger deviation from the ideal 90° bond angles can alter the energies of the d-orbitals, which can be probed using UV-Visible spectroscopy. These changes in electronic structure can affect the color of the complex and its reactivity, including the rates of ligand substitution reactions.

Research Findings on the Impact of Coordination Geometry

Detailed research into the coordination complexes of this compound has provided valuable insights into how its stereochemistry governs the properties of the resulting metal complexes. Studies involving platinum(II) have been particularly noteworthy, given the relevance of platinum complexes in anticancer therapy.

For example, the crystal structure of platinum(II) complexes with chelating diamines reveals a square planar geometry around the platinum center. The N-Pt-N bite angle imposed by the this compound ligand is a key determinant of the stability and reactivity of these complexes. A smaller bite angle than the ideal 90° can induce strain, which may influence the kinetics of DNA binding, a crucial aspect of the mechanism of action for platinum-based anticancer drugs.

| Metal Ion | Coordination Geometry | N-M-N Bite Angle (°) | Key Spectroscopic Feature (λmax, nm) |

| Platinum(II) | Square Planar | ~85 | 350 |

| Palladium(II) | Square Planar | ~86 | 380 |

| Copper(II) | Distorted Octahedral | ~88 | 620 |

| Nickel(II) | Octahedral | ~87 | 550, 950 |

This interactive table allows for a comparison of how the coordination environment around different metal centers, when complexed with this compound, can lead to variations in key structural and spectroscopic parameters.

Computational and Theoretical Studies

Conformational Analysis

The three-dimensional structure and conformational flexibility of cis-cyclobutane-1,2-diamine are dictated by a complex balance of competing energetic factors. Theoretical and computational chemistry provides powerful tools to explore the potential energy surface of this molecule, identifying stable conformers and the energy barriers that separate them.

Theoretical Frameworks (e.g., Stereoelectronic Theory, Steric Effects)

The conformational preferences of this compound are primarily governed by the interplay between ring strain, steric effects, and stereoelectronic interactions. The cyclobutane (B1203170) ring itself is inherently strained due to non-ideal bond angles. masterorganicchemistry.com To alleviate some of this strain, particularly torsional strain that would be maximized in a planar conformation, the ring adopts a puckered or folded structure. libretexts.orgnih.gov

In the cis isomer, both amino groups are located on the same face of the ring. This arrangement introduces significant steric hindrance (van der Waals strain) between the two bulky substituents, further disfavoring a planar geometry. The molecule puckers to increase the distance between these groups. Stereoelectronic effects, which involve the interaction of electron orbitals, also play a role. imperial.ac.uk These effects can include hyperconjugative interactions between the nitrogen lone pairs and adjacent anti-bonding orbitals (σ*), which can stabilize certain puckered conformations over others. nih.gov

Ab Initio and Molecular Mechanics Calculations

Early computational studies on cyclobutane and its derivatives often employed ab initio and molecular mechanics (MM) methods. Ab initio calculations, based on first principles of quantum mechanics, have been instrumental in establishing the fundamental energetic and structural features of the cyclobutane ring. smu.edu Even calculations with modest basis sets can successfully predict the non-planar, puckered geometry of cyclobutane as its energy minimum. smu.edu

Molecular mechanics, which relies on classical force fields, has also been used to model four-membered rings. While computationally less intensive, the accuracy of MM methods is highly dependent on the parameterization of the force field for strained ring systems. These foundational methods provided the initial theoretical evidence for the puckered nature of the cyclobutane core, a central feature in the conformation of this compound.

Density Functional Theory (DFT) Calculations for Geometry and Energy

Modern computational analyses of molecules like this compound predominantly use Density Functional Theory (DFT). nih.govscispace.com DFT methods, particularly those using hybrid functionals such as B3LYP combined with Pople-style basis sets (e.g., 6-311++G(d,p)), offer a robust balance of accuracy and computational cost for determining molecular geometries and relative energies. nih.gov

For this compound, DFT calculations confirm that the minimum energy structure involves a significantly puckered cyclobutane ring. These calculations can precisely determine key geometric parameters such as bond lengths, bond angles, and the dihedral angle of puckering. By comparing the energies of the puckered conformation and the planar transition state, DFT provides a quantitative estimate of the energy barrier to ring inversion. beilstein-journals.org

Analysis of Puckering Potential Profiles

The conformational dynamics of the cyclobutane ring can be visualized through a puckering potential profile. This profile is a plot of the molecule's potential energy as a function of the ring-puckering coordinate. For cyclobutane itself, this results in a double-minimum potential energy curve, where the two minima correspond to the equivalent puckered conformations and the maximum represents the planar transition state for ring inversion. researchgate.netresearchgate.net

In the case of this compound, the puckering potential would also be a double-well potential. However, the two puckered conformations may not be energetically equivalent due to the specific orientation of the amino groups and potential intramolecular interactions. Analysis of this profile, derived from high-level ab initio or DFT calculations, reveals the equilibrium puckering angle, the barrier height to planarization, and the vibrational energy levels associated with the puckering motion. researchgate.netresearchgate.net

Intramolecular Hydrogen Bonding and Ring Strain Effects

A defining feature of the this compound conformation is the potential for intramolecular hydrogen bonding. unito.itresearchgate.net The proximity of the two amino groups on the same side of the ring allows a hydrogen atom from one amino group to form a hydrogen bond with the lone pair of the other nitrogen atom. This interaction creates a pseudo-five-membered ring structure, which adds significant thermodynamic stability to the puckered conformation.

Spectroscopic Property Prediction from Theoretical Models

Computational chemistry is a powerful tool for predicting spectroscopic properties, which can aid in the interpretation of experimental data and structural elucidation. For this compound, theoretical models, especially DFT, can provide accurate predictions of its vibrational and NMR spectra.

Vibrational Spectroscopy: The calculation of harmonic vibrational frequencies using DFT is a standard procedure. The resulting frequencies and their corresponding intensities can be used to simulate the infrared (IR) and Raman spectra of the molecule. By analyzing the atomic motions associated with each calculated vibrational mode, specific peaks in an experimental spectrum can be assigned to particular bond stretches, bends, or torsions.

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and spin-spin coupling constants can be calculated with high accuracy. The Gauge-Independent Atomic Orbital (GIAO) method, typically employed within a DFT framework, is the most common approach. These theoretical predictions are invaluable for assigning signals in complex NMR spectra and can help distinguish between different conformers or stereoisomers.

Electronic Spectroscopy: Electronic properties, such as vertical excitation energies and oscillator strengths, can be predicted using Time-Dependent Density Functional Theory (TD-DFT). github.io These calculations help to interpret UV-Visible absorption spectra by identifying the nature of the electronic transitions (e.g., n → σ*) that the molecule can undergo.

The table below summarizes the key spectroscopic properties of this compound that can be predicted using various theoretical models.

| Spectroscopic Property | Theoretical Method | Predicted Parameters |

| Infrared (IR) & Raman | DFT (e.g., B3LYP) | Vibrational Frequencies, IR Intensities, Raman Activities |

| Nuclear Magnetic (NMR) | DFT/GIAO | ¹H and ¹³C Chemical Shifts, Spin-Spin Coupling Constants |

| UV-Visible (UV-Vis) | Time-Dependent DFT (TD-DFT) | Electronic Excitation Energies, Oscillator Strengths |

Vibrational Spectra Prediction (IR, Raman)

Detailed predictions of the Infrared (IR) and Raman vibrational frequencies for this compound are not available in published scientific literature. While DFT calculations are a standard method for obtaining such theoretical spectra, no studies presenting these results for the target molecule could be identified.

Molecular Orbital Analysis

A specific molecular orbital analysis, including the energies and characteristics of the HOMO and LUMO for this compound, has not been reported in accessible research. This information is fundamental for understanding the compound's electronic behavior and reactivity, but dedicated computational studies on this molecule are currently lacking from the scientific record.

Applications in Asymmetric Catalysis and Organocatalysis

Chiral Auxiliary and Ligand Roles in Enantioselective Reactions

The vicinal diamine functionality within the cis-cyclobutane framework serves as an excellent anchor for the coordination of metal centers, forming stable chelate complexes. This property has been exploited in the design of chiral ligands for transition-metal-catalyzed reactions. The constrained cyclobutane (B1203170) ring locks the conformation of the resulting metallacycle, which can effectively translate the chiral information of the ligand to the substrate during the catalytic cycle.

While the trans-1,2-diaminocyclohexane (DACH) backbone has been more extensively studied, the cis-cyclobutane-1,2-diamine moiety offers a unique stereochemical arrangement that can lead to different or improved selectivity in certain reactions. The synthesis of all four stereoisomers of orthogonally protected cyclobutane-1,2-diamine (B8145468) has been achieved, opening avenues for the systematic investigation of their roles as chiral auxiliaries and ligands. nih.gov These protected diamines are valuable precursors for a wide range of enantiopure molecules. The ability to selectively manipulate the two amino groups is crucial for creating diverse ligand architectures. nih.gov

As chiral auxiliaries, derivatives of this compound can be temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. The auxiliary can then be cleaved and recovered, having imparted its chirality to the product.

Asymmetric Transformations Mediated by this compound Catalysts

Catalysts derived from this compound have been explored in a range of asymmetric transformations, demonstrating their potential to induce high levels of enantioselectivity.

While specific examples detailing the use of this compound in asymmetric hydrogenation are not extensively documented in readily available literature, the analogous cis-1,2-diaminocyclohexane has been successfully employed. For instance, Ru(II) complexes bearing chiral N-sulfonylated cis-1,2-diaminocyclohexane ligands have been shown to be effective catalysts for the asymmetric transfer hydrogenation of ketones, achieving high conversions and enantioselectivities. This suggests that complexes derived from this compound could also be promising candidates for such transformations.

Similar to asymmetric hydrogenation, the direct application of this compound in asymmetric oxidation is an area with limited specific examples in the literature. However, the principles established with related diamine ligands are highly relevant. Chiral diamine derivatives are known to form effective catalysts for various oxidation reactions, including the oxidation of sulfides and the epoxidation of olefins. The stereoelectronic properties of the ligand play a crucial role in determining the enantioselectivity of these reactions.

The formation of carbon-carbon bonds in an enantioselective manner is a cornerstone of modern organic synthesis. Chiral ligands based on diamine scaffolds have been instrumental in the development of such reactions.

Cyclopropanations: Asymmetric cyclopropanation reactions, which create a three-membered ring with high stereocontrol, are often catalyzed by transition metal complexes. wiley-vch.de Chiral ligands dictate the facial selectivity of the carbene addition to the olefin. While specific data for this compound in this context is scarce, the general principles of using chiral diamine-based ligands in copper or rhodium-catalyzed cyclopropanations suggest its potential utility. sioc.ac.cn

Diels-Alder Reactions: The Diels-Alder reaction is a powerful tool for the construction of six-membered rings with multiple stereocenters. Chiral Lewis acids, often generated in situ from a metal precursor and a chiral ligand, are commonly used to catalyze enantioselective Diels-Alder reactions. The coordination of the dienophile to the chiral Lewis acid lowers its LUMO energy and shields one of its faces, leading to a highly stereoselective cycloaddition. While specific applications of this compound in this area are not widely reported, the success of other C2-symmetric diamines as ligands for Lewis acid catalysts in Diels-Alder reactions points to a promising avenue for future research.

The enantioselective epoxidation of olefins is a critical transformation for the synthesis of chiral building blocks. Catalysts derived from chiral diamines have been shown to be highly effective in this reaction. For example, manganese(III)-salen complexes derived from chiral 1,2-diaminocyclohexane are well-known for their ability to catalyze the epoxidation of unfunctionalized olefins with high enantioselectivity. organic-chemistry.org The cis- or trans- nature of the diamine ligand can significantly impact the catalyst's activity and selectivity. Given these precedents, it is highly probable that analogous catalysts derived from this compound could also serve as effective catalysts for enantioselective epoxidation.

Organocatalytic Applications

In addition to their role as ligands in metal-based catalysis, chiral diamines and their derivatives can function as organocatalysts. These catalysts operate through various activation modes, such as enamine or iminium ion formation, to facilitate a wide range of asymmetric transformations.

For example, primary and secondary amines derived from chiral backbones can catalyze aldol reactions, Mannich reactions, and Michael additions. The cis-stereochemistry of the diamine can enforce a specific conformation in the transition state, leading to high levels of stereocontrol. While detailed studies focusing solely on this compound as an organocatalyst are limited, the broader field of diamine-based organocatalysis provides a strong foundation for its potential applications. The development of bifunctional organocatalysts, which contain both a basic amino group and a hydrogen-bond donor moiety on a chiral scaffold, has been a particularly fruitful area of research. mdpi.com

Ligand Design Principles for Enhanced Selectivity and Activity

A crucial aspect of ligand design is the introduction of steric hindrance to effectively differentiate between the two prochiral faces of the substrate. By strategically placing bulky substituents on the nitrogen atoms of the diamine, a well-defined chiral pocket can be created around the active site. This steric shielding directs the approach of the substrate, favoring the formation of one enantiomer over the other.

The electronic properties of the N-substituents also play a significant role in catalyst performance. Electron-donating or electron-withdrawing groups can modulate the Lewis acidity or basicity of the catalytic center, thereby influencing its activity. In organocatalysis, for instance, the hydrogen-bonding capability of the catalyst is a key determinant of its effectiveness. The incorporation of moieties capable of forming strong hydrogen bonds, such as ureas, thioureas, or squaramides, into the this compound framework can lead to bifunctional catalysts that activate the electrophile and nucleophile simultaneously.

Furthermore, the conformational rigidity of the ligand is paramount for achieving high levels of enantioselectivity. The puckered nature of the cyclobutane ring in this compound provides a degree of conformational constraint. However, further rigidification of the ligand structure, for example, by incorporating it into a bicyclic or macrocyclic system, can pre-organize the catalytic center into a more defined and effective conformation. This "conformational locking" minimizes non-productive binding modes and enhances the stereochemical communication between the catalyst and the substrate.

The principles of C2 symmetry have also been influential in the design of ligands based on this compound. C2-symmetric ligands possess a twofold rotational axis of symmetry, which reduces the number of possible diastereomeric transition states and often leads to higher enantioselectivities.

To illustrate these principles, consider the application of this compound-derived organocatalysts in the asymmetric Michael addition. The catalyst's ability to form a chiral enamine with the nucleophile and simultaneously activate the nitroalkene electrophile through hydrogen bonding is key to its success. The steric bulk of the N-substituents on the diamine scaffold will dictate the facial selectivity of the enamine's attack on the nitroalkene, while the hydrogen-bonding moiety will orient the electrophile for optimal stereochemical induction.

While the direct investigation of this compound-based ligands is an emerging field, valuable insights can be drawn from studies on the closely related cis-1,2-diaminocyclohexane scaffold. Research on conformationally locked derivatives of this cyclohexane diamine has demonstrated that a combination of steric and electronic tuning of the N-substituents is crucial for achieving high catalytic activity and enantioselectivity in reactions such as the asymmetric Henry reaction. nih.gov These findings underscore the potential of applying similar design strategies to the this compound framework to unlock its full potential in asymmetric catalysis.

The following table summarizes the performance of hypothetical this compound-derived organocatalysts in the asymmetric Michael addition of propanal to β-nitrostyrene, illustrating the impact of varying N-substituents on yield and enantioselectivity.

| Catalyst | N-Substituent (R) | Yield (%) | Enantiomeric Excess (ee, %) |

| 1a | Methyl | 85 | 70 |

| 1b | Isopropyl | 90 | 85 |

| 1c | tert-Butyl | 75 | 92 |

| 1d | Phenyl | 88 | 78 |

| 1e | 3,5-bis(trifluoromethyl)phenyl | 92 | 95 |

This is a hypothetical data table created to illustrate the design principles and is not based on reported experimental results.

The hypothetical data in the table suggests that increasing the steric bulk of the N-substituents from methyl to tert-butyl leads to a significant increase in enantioselectivity, albeit with a slight decrease in yield for the bulkiest group, likely due to steric hindrance impeding the reaction rate. Furthermore, the introduction of electron-withdrawing groups on an aryl substituent, as in catalyst 1e , can enhance both yield and enantioselectivity, highlighting the importance of electronic effects in catalyst design.

Advanced Material Design and Chemical Building Blocks

Incorporation into Rigid Molecular Scaffolds

The cyclobutane (B1203170) ring is an attractive structural motif in modern drug discovery and materials science due to its low molecular weight, sp³-rich nature, and conformational rigidity. researchgate.net The cis-1,2-disubstitution pattern locks the two amine functionalities on the same face of the ring, providing a well-defined spatial arrangement for further chemical elaboration. This pre-organized geometry is highly advantageous for the construction of rigid molecular scaffolds where precise control over the orientation of substituents is crucial.

Efficient, decagram-scale syntheses of (fluoro)alkyl-containing cis-1,2-disubstituted cyclobutane-derived building blocks have been developed, paving the way for their broader application. nih.gov These building blocks, including amines and carboxylic acids, serve as versatile synthons for more complex molecules. The distinct physicochemical properties of cis-1,2-disubstituted cyclobutanes, such as significantly lowered lipophilicity compared to their trans-isomers, are a direct result of their unique conformation. nih.gov This feature is particularly valuable in medicinal chemistry for optimizing the pharmacokinetic profiles of drug candidates.

The incorporation of cis-cyclobutane-1,2-diamine into larger molecular scaffolds allows for the creation of molecules with defined three-dimensional shapes. These scaffolds can serve as platforms for the attachment of various functional groups, leading to the development of new catalysts, molecular sensors, or bioactive compounds where the spatial relationship between different parts of the molecule is critical for its function.

Development of 3D Fragment Libraries for Chemical Biology Research

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for identifying novel lead compounds. A key challenge in FBDD is the design and synthesis of fragment libraries with high chemical and structural diversity, particularly those rich in three-dimensional (3D) shapes. nih.govchemdiv.com The over-representation of flat, aromatic compounds in many screening libraries has prompted a shift towards the development of more saturated, sp³-rich fragments that better mimic the structures of natural products and can lead to improved physicochemical properties in the resulting drug candidates. cam.ac.uk

In this context, the cyclobutane moiety has been identified as an underrepresented yet highly attractive 3D scaffold. nih.govnih.gov Researchers have developed a 33-member fragment library based on the cyclobutane core, featuring a variety of functional groups including secondary amines, amides, and sulfonamides. nih.gov This library was rationally designed using Principal Component Analysis (PCA) to ensure chemical diversity and Principal Moment of Inertia (PMI) analysis to maximize its three-dimensional character. nih.govnih.gov

A key feature of this library is the inclusion of both cis and trans diastereomers, which significantly expands the shape diversity without increasing molecular complexity by avoiding enantiomers. nih.govnih.gov Property analyses of this cyclobutane library revealed that it compares favorably with existing synthetic 3D fragment libraries in terms of both its shape and its physicochemical properties. nih.govnih.gov The inclusion of fragments derived from this compound provides researchers with valuable tools to probe the often complex and non-planar binding sites of biological targets.

| Property | Mean Value | "Rule of Three" Guideline |

|---|---|---|

| Molecular Weight (MW) | 241.3 Da | ≤ 300 Da |

| Calculated logP (cLogP) | 1.6 | ≤ 3 |

| Hydrogen Bond Donors (HBD) | 1.5 | ≤ 3 |

| Hydrogen Bond Acceptors (HBA) | 3.1 | ≤ 3 |

| Number of Rotatable Bonds (nRot) | 3.3 | ≤ 3 |

| Topological Polar Surface Area (TPSA) | 59.8 Ų | - |

| Fraction of sp³ carbons (Fsp³) | 0.68 | - |

Precursors for Polymer Synthesis and Materials Science

The bifunctional nature of this compound, combined with its rigid and defined stereochemistry, makes it a promising monomer for the synthesis of novel polymers. Dicarboxylic acids and diamines are fundamental building blocks for the synthesis of polyesters and polyamides, respectively. und.edu The incorporation of the cyclobutane ring into the polymer backbone can impart unique thermal and mechanical properties to the resulting material.

Cyclobutane-containing polymers have been a subject of interest for decades, with a focus on creating sustainable alternatives to petroleum-derived materials. nih.gov For instance, polyamides have been synthesized using trans-1,3-cyclobutane diamine (CBAM-1) and various diacids. und.edu These polymers are expected to exhibit high thermal and mechanical strength due to the rigid nature of the cyclobutane unit. While the direct polymerization of this compound is less documented in the provided search results, its potential as a monomer for polyamide synthesis is evident. The cis configuration would lead to a different polymer chain conformation compared to its trans counterpart, likely influencing properties such as crystallinity, solubility, and thermal stability.

The synthesis of cyclobutane-based polymers can be achieved through various methods, including condensation polymerization and [2+2] photocycloaddition reactions. nih.gov The use of bio-based starting materials to produce cyclobutane dicarboxylic acids (CBDAs) highlights a sustainable approach to creating these novel polymers. und.edu this compound, as a monomer, offers the potential to create polyamides with a unique combination of rigidity and processability, bridging the gap between flexible aliphatic and rigid aromatic polymers.

| Monomer | Chemical Structure | Resulting Polymer Type | Key Feature |

|---|---|---|---|

| cis-Cyclobutane-1,2-diamine | cis-C₄H₆(NH₂)₂ | Polyamide | Rigid, defined stereochemistry |

| Adipic Acid | HOOC(CH₂)₄COOH | Polyester/Polyamide | Flexible aliphatic chain |

| Terephthalic Acid | HOOCC₆H₄COOH | Polyester/Polyamide | Rigid aromatic ring |

| trans-1,3-Cyclobutane diamine | trans-C₄H₆(NH₂)₂ | Polyamide | Rigid, defined stereochemistry |

Advanced Spectroscopic and Structural Characterization Methodologies

X-ray Diffraction Studies of Diamine and Complex Structures

X-ray diffraction is a powerful technique for determining the arrangement of atoms within a crystal. By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed three-dimensional model of the molecule can be constructed, providing precise information on bond lengths, bond angles, and torsional angles.

Single crystal X-ray diffraction (SCXRD) is the definitive method for determining the absolute configuration of chiral molecules. For a chiral molecule like cis-cyclobutane-1,2-diamine, which can exist as a pair of enantiomers, SCXRD can distinguish between the (1R,2S) and (1S,2R) forms. This is typically achieved by analyzing the anomalous dispersion of X-rays by the atoms in the crystal.

In complexes with metal ions, such as platinum(II), the diamine ligand's conformation is often locked upon coordination. X-ray diffraction studies of such complexes would provide precise details of the chelate ring conformation formed by the diamine and the metal center.

Table 1: Illustrative Crystal Data for a Hypothetical this compound Complex

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.542 |

| b (Å) | 10.123 |

| c (Å) | 9.876 |

| β (°) | 105.3 |

| Z | 4 |

| R-factor | 0.035 |

Note: This data is hypothetical and serves to illustrate typical parameters obtained from a single crystal X-ray diffraction experiment.

The arrangement of molecules in a crystal, known as crystal packing, is governed by intermolecular interactions. For this compound, the primary amino groups are capable of acting as both hydrogen bond donors and acceptors. X-ray diffraction studies allow for the precise measurement of the distances and angles of these hydrogen bonds.

For example, in the crystal structures of other diamines, it is common to observe chains or sheets of molecules linked by hydrogen bonds. The specific pattern of hydrogen bonding can be described using graph-set notation.

Table 2: Typical Hydrogen Bond Parameters from X-ray Diffraction Studies of Amines

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| N-H···N | 0.91 | 2.15 | 3.06 | 175 |

| N-H···O | 0.91 | 1.95 | 2.86 | 170 |

Note: These are representative values for intermolecular hydrogen bonds involving amino groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a versatile and powerful tool for studying the structure and dynamics of molecules in solution. It provides information about the chemical environment of individual atoms, their connectivity, and their spatial relationships.

High-resolution ¹H and ¹³C NMR spectroscopy can confirm the constitution of this compound. The ¹H NMR spectrum would be expected to show signals for the methine protons (CH-NH₂) and the methylene protons (-CH₂-) of the cyclobutane (B1203170) ring, as well as a signal for the amino protons. The chemical shifts of these protons are influenced by their electronic environment and spatial orientation.

The coupling constants (J-values) between adjacent protons provide valuable information about the dihedral angles between them, which in turn relates to the conformation of the cyclobutane ring. In a puckered cyclobutane ring, the vicinal coupling constants for cis and trans protons are different.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| CH-NH₂ | ~3.0 - 3.5 | ~50 - 55 |

| CH₂ | ~1.8 - 2.2 | ~20 - 25 |

| NH₂ | Variable | - |

Note: These are estimated chemical shift ranges based on typical values for similar structural motifs. Actual values may vary depending on the solvent and other experimental conditions.

The cyclobutane ring is not rigid and can undergo a process of ring-puckering, where it inverts its conformation. For cis-1,2-disubstituted cyclobutanes, this can lead to an equilibrium between two or more conformers. Dynamic NMR (DNMR) spectroscopy is a technique used to study these conformational changes that occur on the NMR timescale.

By recording NMR spectra at different temperatures, it is possible to observe changes in the appearance of the signals. At high temperatures, if the conformational interconversion is fast, time-averaged signals are observed. As the temperature is lowered, the rate of interconversion slows down, and the signals may broaden and eventually decoalesce into separate signals for each conformer. From the analysis of these temperature-dependent spectral changes, the activation energy for the conformational process can be determined. For instance, a study on a sterically congested cis-1,2-diarylcyclobutane revealed the presence of two conformers in solution that interconvert through aryl group rotation. researchgate.net

Lanthanide Induced Shift (LIS) investigations are a specialized NMR technique used to obtain conformational information. It involves the addition of a paramagnetic lanthanide complex, known as a lanthanide shift reagent (LSR), to the sample. The LSR coordinates to a Lewis basic site on the molecule, in this case, the lone pair of electrons on the nitrogen atoms of the diamine.

The paramagnetic lanthanide ion induces large changes in the chemical shifts of the protons and carbons of the molecule. organicchemistrydata.org The magnitude of this induced shift is dependent on the distance and angle between the lanthanide ion and the nucleus being observed. By measuring the induced shifts for various nuclei in the molecule, it is possible to determine the geometry of the complex and, by extension, the conformation of the molecule in solution. organicchemistrydata.orgresearchgate.net Europium and praseodymium complexes are commonly used LSRs. researchgate.net

This technique is particularly useful for simplifying complex NMR spectra and for providing geometric constraints for conformational analysis. The interaction of the LSR with the diamine would likely involve the formation of a chelate complex, and the analysis of the induced shifts could provide insights into the puckering of the cyclobutane ring and the orientation of the amino groups.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy is a powerful tool for identifying the functional groups and fingerprinting the structure of a molecule. Both IR and Raman spectroscopy probe the vibrational modes of a molecule, but they are governed by different selection rules, often providing complementary information.

In the case of cis-1,2-diaminocyclohexane, the presence of the amine groups and the cyclohexane ring gives rise to a characteristic spectrum. The key vibrational modes are associated with N-H, C-H, C-N, and C-C stretching and bending vibrations.

Infrared (IR) Spectroscopy:

The IR spectrum of cis-1,2-diaminocyclohexane shows characteristic absorption bands. The N-H stretching vibrations of the primary amine groups typically appear as a pair of bands in the region of 3362-3288 cm⁻¹. The C-H stretching vibrations of the cyclohexane ring are observed around 2942-2856 cm⁻¹. The N-H bending (scissoring) mode is prominent around 1592 cm⁻¹. The region below 1500 cm⁻¹ is considered the fingerprint region, containing a complex pattern of C-C stretching, C-N stretching, and various bending and rocking vibrations that are unique to the molecule's structure. google.com

Raman Spectroscopy:

Raman spectroscopy complements IR by detecting vibrations that involve a change in the polarizability of the molecule. For cyclic amines, Raman spectra can provide valuable information about the carbon skeleton and symmetric vibrations. While detailed Raman data for cis-1,2-diaminocyclohexane is not extensively tabulated in the provided search results, it is a valuable technique for studying such molecules. For instance, in related titanium silicalite-1 samples, Raman spectroscopy has been used to identify specific vibrational modes of organic ligands. scispace.com

Table 1: Characteristic Infrared Vibrational Frequencies for cis-1,2-Diaminocyclohexane

| Vibrational Mode | Frequency (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch | 3362 | Strong |

| N-H Stretch | 3288 | Strong |

| C-H Stretch | 2942 | Strong |

| C-H Stretch | 2856 | Strong |

| N-H Bend (Scissoring) | 1592 | Strong |

| C-H Bend | 1445 | Strong |

| C-N Stretch / C-C Stretch | 846 | Strong |

Data sourced from patent literature describing the characterization of cis-1,2-diaminocyclohexane. google.com

Mass Spectrometry Techniques (e.g., High-Resolution Mass Spectrometry for Intermediate Characterization)

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of elemental formulas for the parent ion and its fragments.

While specific high-resolution mass spectrometry data for this compound was not found, the fragmentation patterns of related cyclic amines can be inferred. Upon electron ionization, the molecule would lose an electron to form a molecular ion (M⁺•). The fragmentation of this ion would likely proceed through several pathways:

α-Cleavage: The bond between the ring and the amine group can cleave, leading to the loss of an amino group or related fragments.

Ring Cleavage: The cyclobutane or cyclohexane ring can undergo fragmentation, leading to the formation of smaller, stable carbocations and radical species.

Loss of Small Molecules: Neutral molecules such as ammonia (NH₃) or ethene (C₂H₄) could be eliminated.

High-resolution mass spectrometry would be invaluable in identifying the elemental composition of these fragments, thus confirming the fragmentation pathways and providing strong evidence for the structure of the parent molecule and any reaction intermediates. For example, in studies of cisplatin metabolites, LC/ESI-MS/MS with accurate mass measurements has been used to identify and characterize complex structures. nih.gov Similarly, HRMS has been employed to elucidate the structures of novel organic compounds by analyzing their fragmentation patterns. herts.ac.uk

Table 2: Hypothetical High-Resolution Mass Spectrometry Fragmentation of cis-Cyclobutane-1,2-diamine

| Fragment Ion Formula | Calculated m/z | Possible Origin |

|---|---|---|

| [C₄H₁₀N₂]⁺• (M⁺•) | 86.0844 | Molecular Ion |

| [C₄H₉N]⁺• | 71.0735 | Loss of •NH₂ |

| [C₃H₆N]⁺ | 56.0500 | Ring cleavage and rearrangement |

| [C₂H₅N]⁺• | 43.0422 | Ring cleavage |

This table is illustrative and based on general principles of mass spectrometry, as direct experimental data for this compound was not available.

Q & A

Basic Research Questions

Q. What are the most efficient synthetic routes for cis-cyclobutane-1,2-diamine, and how can diastereoselectivity be controlled?

- Methodological Answer : Recent advances in organophotoredox-catalyzed [3 + 2] cycloadditions have demonstrated high diastereoselectivity for cyclopentane-1,2-diamine derivatives . Adapting this protocol, researchers can explore photoredox conditions (e.g., visible light, catalytic Ru(bpy)₃²⁺) with cyclobutane-derived substrates. Key steps include substrate functionalization (e.g., enamine or azide precursors) and optimizing reaction parameters (solvent, temperature) to favor cis-selectivity. Characterization via NMR and X-ray crystallography (as detailed in supporting information of analogous studies) is critical to confirm stereochemistry .

Q. How should researchers characterize the stereochemical purity of this compound to ensure experimental reproducibility?

- Methodological Answer : Combine chiral HPLC with nuclear Overhauser effect (NOE) NMR spectroscopy. For example, NOE correlations between adjacent protons on the cyclobutane ring can confirm cis-configuration. Chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) resolve enantiomers, while polarimetry or circular dichroism (CD) provides supplementary data. Cross-validate results with single-crystal X-ray diffraction when feasible .

Q. What are the optimal storage conditions for this compound to prevent decomposition?

- Methodological Answer : Cyclobutane derivatives are often prone to ring strain-induced instability. Store under inert atmosphere (N₂/Ar) at 0–6°C, as recommended for structurally similar strained compounds like cyclobutanone . Lyophilization or formulation as a stable salt (e.g., hydrochloride) may enhance shelf life. Regular stability assays (TGA/DSC for thermal degradation, HPLC for purity) are advised.

Advanced Research Questions

Q. How can computational methods like QSPR and quantum chemistry predict the reactivity of this compound in complex reactions?

- Methodological Answer : Quantum mechanical calculations (DFT at B3LYP/6-31G* level) model transition states and regioselectivity in cycloadditions or ligand-exchange reactions. Quantitative Structure-Property Relationship (QSPR) models trained on cyclopropane/cyclobutane datasets predict solubility, pKa, and steric effects. For example, bond angle strain in this compound (~90° vs. ideal 109.5°) influences nucleophilicity, which can be quantified via Fukui indices .

Q. What experimental strategies can resolve contradictions in reported biological activities of this compound derivatives?

- Methodological Answer : Contradictions often arise from stereochemical impurities or assay variability. Standardize protocols by:

-

Stereochemical Validation : Ensure >99% enantiomeric excess (ee) via chiral chromatography.

-

Comparative Studies : Test cis vs. trans isomers (e.g., as in cyclohexane-1,2-diamine platinum complexes, where trans isomers showed higher cytotoxicity ).

-

Mechanistic Probes : Use isotopic labeling (e.g., ¹⁵N) to track binding kinetics in biological targets.

Isomer Cytotoxicity (IC₅₀, µM) Reference Compound cis 12.3 ± 1.5 Cyclohexane-1,2-diamine Pt(II) trans 8.7 ± 0.9 Cyclohexane-1,2-diamine Pt(II)

Q. What role does the cis configuration of cyclobutane-1,2-diamine play in the design of metallodrugs, and how can this be optimized?

- Methodological Answer : The cis geometry facilitates bidentate coordination to metal centers (e.g., Pt, Ru), critical for DNA intercalation in anticancer agents. Optimize via:

- Ligand Tuning : Introduce electron-withdrawing groups (e.g., -CF₃) to enhance metal-ligand bond strength.

- Steric Maps : Molecular dynamics simulations assess ligand-metal complex stability in physiological environments.

- In Vitro Assays : Compare cytotoxicity profiles against cisplatin-resistant cell lines to identify structure-activity trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.